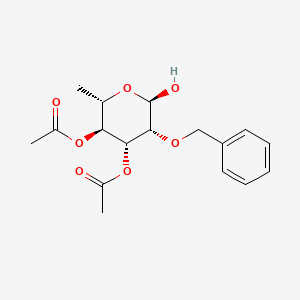
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is a compound used in organic synthesis. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is often utilized as a glycosyl donor in the construction of biologically relevant carbohydrate structures, making it valuable in various biochemical and pharmaceutical research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups and the introduction of benzyl and acetyl groups. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using acetyl groups.
Benzylation: The 2-hydroxyl group is selectively benzylated.
Deprotection: The acetyl groups are then removed to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study enzyme-substrate interactions and glycan-mediated processes such as cell-cell recognition and signal transduction.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules
作用機序
The mechanism of action of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives. The molecular targets and pathways involved include various enzymes that facilitate glycosylation, such as glycosyltransferases .
類似化合物との比較
Similar Compounds
3,4-Di-O-acetyl-2-O-benzyl-L-rhamnopyranoside: Similar in structure but with different acetylation patterns.
2,3,4-Tri-O-acetyl-L-rhamnopyranoside: Another derivative with additional acetyl groups.
2-O-Benzyl-L-rhamnopyranoside: Lacks the acetyl groups present in 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside.
Uniqueness
This compound is unique due to its specific pattern of benzylation and acetylation, which makes it particularly useful as a glycosyl donor in synthetic chemistry. Its structure allows for selective reactions that are not possible with other similar compounds.
特性
分子式 |
C17H22O7 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
[(2S,3S,4R,5R,6R)-4-acetyloxy-6-hydroxy-2-methyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(23-11(2)18)15(24-12(3)19)16(17(20)22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
InChIキー |
HBVDJQLPAKHZER-MJQUHVBXSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
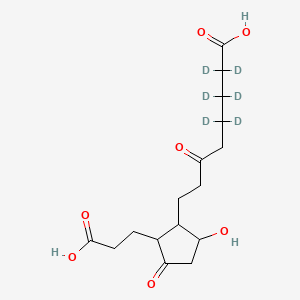
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)

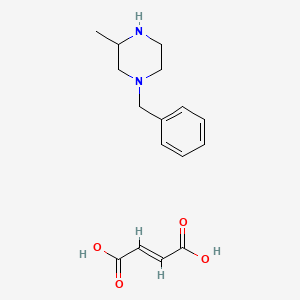

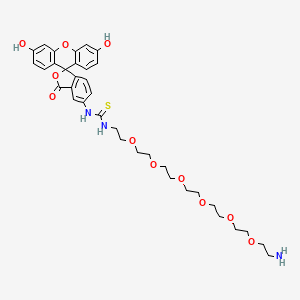
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
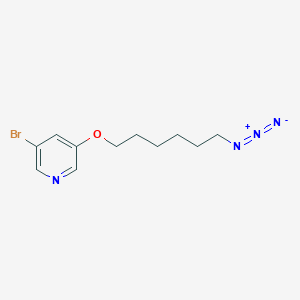
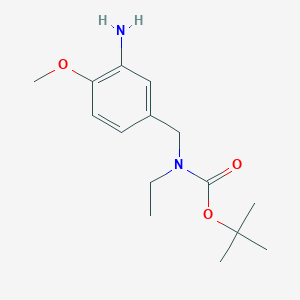

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
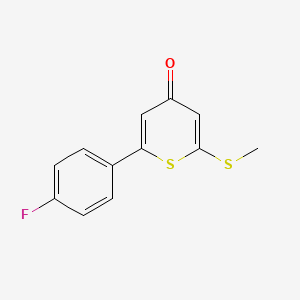
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
